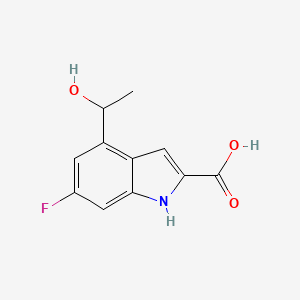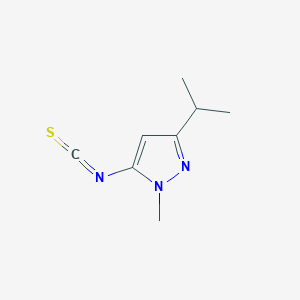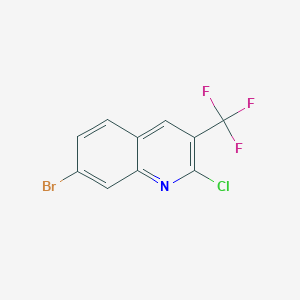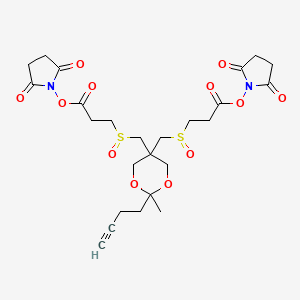
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves the bromination and fluorination of isoquinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperature and pressure conditions. The reaction may be catalyzed by acids or bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Scientific Research Applications
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These atoms influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrClF2N |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12;/h1-3,13H,4-5H2;1H |
InChI Key |
QHEXYZYPLQVEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(CN1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)




![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)

![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)

